molecular formula C13H14ClNO3 B6644982 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid

1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6644982
M. Wt: 267.71 g/mol
InChI Key: NYIRTHIFAAQAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This molecule has been extensively studied in scientific research due to its potential applications in the treatment of various neurological disorders.

Mechanism of Action

The metabotropic glutamate receptor subtype 1 (mGluR1) is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in modulating glutamate transmission, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid acts as a selective antagonist of mGluR1, which blocks the binding of glutamate to the receptor and thereby inhibits its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can modulate glutamate transmission, reduce oxidative stress, and inhibit neuronal apoptosis. Additionally, this compound has been shown to improve motor function and reduce pain in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid is its selectivity for mGluR1, which allows for more targeted modulation of glutamate transmission. Additionally, this compound has been well-characterized in numerous studies, which makes it a reliable tool for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in lab experiments.

Future Directions

There are several future directions for the study of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid. One potential avenue is the development of more potent and selective mGluR1 antagonists that can be used in the treatment of neurological disorders. Additionally, further research is needed to elucidate the mechanisms underlying the effects of this compound on glutamate transmission and to identify potential therapeutic targets. Finally, more studies are needed to explore the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid involves the reaction of 1-(4-chloro-2-methylphenyl)pyrrolidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

1-(4-Chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and chronic pain. Studies have shown that mGluR1 antagonists, such as this compound, can modulate glutamate transmission, which is involved in the pathogenesis of these disorders.

Properties

IUPAC Name

1-(4-chloro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-8-6-10(14)2-3-11(8)12(16)15-5-4-9(7-15)13(17)18/h2-3,6,9H,4-5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIRTHIFAAQAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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